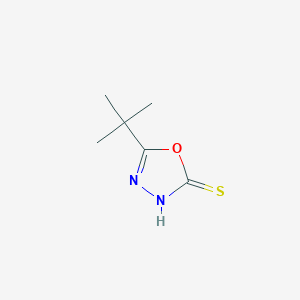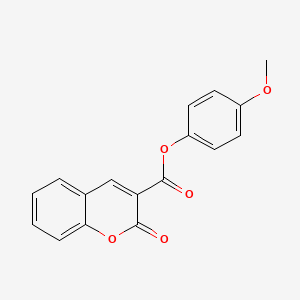
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromene compounds involves several steps, including the Vilsmeier reaction and oxidation processes. For instance, 4-Oxo-4H-chromene-3-carboxylic acid, a closely related compound, can be synthesized from commercially available precursors through a two-step process involving the Vilsmeier reaction and oxidation by Jones reagent. This synthesis route highlights the compound's accessibility for further chemical modifications and studies (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the 4-Methoxyphenyl variant, often features unique conformations and polymorphisms. For example, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives display an anti-rotamer conformation around the C-N bond, with variable spatial arrangements of amide and pyran ring oxygen atoms. These structural insights are crucial for understanding the compound's reactivity and interactions with other molecules (Reis et al., 2013).
Chemical Reactions and Properties
Chromene compounds, including the 4-Methoxyphenyl variant, undergo various chemical reactions, leading to a diverse array of derivatives with different functional groups. These reactions include cyclization, nucleophilic substitution, and hydrolysis, which can result in structurally diverse compounds with varied biological and chemical properties. For instance, the thermal cyclization of ester derivatives can lead to the formation of chromene compounds with different fluorine substitutions, demonstrating the compound's versatility in chemical synthesis (Pimenova et al., 2003).
Applications De Recherche Scientifique
Antibacterial Effects
- Antibacterial Activity : Compounds related to 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate demonstrate significant antibacterial properties. A study synthesized derivatives like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and tested them against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds exhibited high levels of bacteriostatic and bactericidal activity, suggesting potential applications in combating bacterial infections (Behrami & Dobroshi, 2019).
Synthesis and Catalysis
- Catalytic Properties in Synthesis : Research has explored the use of this compound derivatives in catalytic reactions. For instance, novel polystyrene-supported TBD catalysts have been tested in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating their effectiveness in organic synthesis (Alonzi et al., 2014).
Material Science and Corrosion Inhibition
- Anticorrosive Properties : In the field of material science, derivatives of this compound have been found to be effective in inhibiting corrosion. Specifically, alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from this compound, have demonstrated efficiency in preventing hydrochloric acid corrosion of mild steel at low concentrations (Shcherbakov et al., 2014).
Pharmacological Applications
- Agonist for GPR35 Receptor : Pharmacologically, some derivatives of this compound have been identified as potent agonists for the G protein-coupled receptor GPR35. This suggests potential applications in understanding and manipulating GPR35-related biological pathways (Funke et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat.
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function. The interaction of the compound with important active site amino acids such as Phe 77, Arg 256, His 263 has been confirmed through docking studies .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This results in reduced fat absorption and could potentially lead to weight loss .
Result of Action
The primary molecular effect of this compound is the inhibition of pancreatic lipase, leading to decreased fat absorption . On a cellular level, this could result in a reduction of lipid accumulation in adipocytes. The overall effect could potentially contribute to weight loss, making this compound a potential candidate for obesity treatment .
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-12-6-8-13(9-7-12)21-16(18)14-10-11-4-2-3-5-15(11)22-17(14)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURGHITWCOFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)
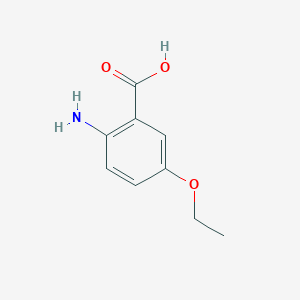
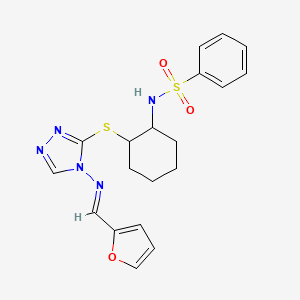
![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)
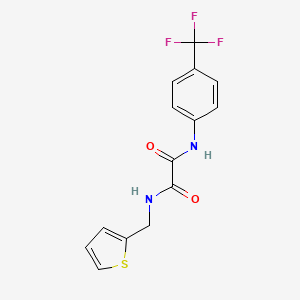
![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)
![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)
![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)
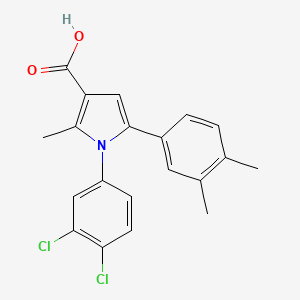
![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
